Psoralen

Description

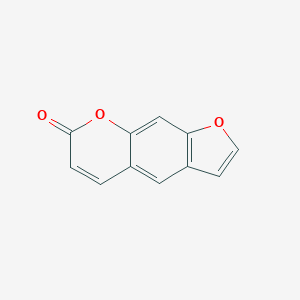

Structure

3D Structure

Properties

IUPAC Name |

furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216205 | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

362.00 to 363.00 °C. @ 760.00 mm Hg | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 65.16 mg/L at 25 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, Needles (w, ethanol) | |

CAS No. |

66-97-7 | |

| Record name | Psoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoralen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

psoralen derivatives synthesis and screening for anticancer activity

An In-depth Technical Guide to the Synthesis and Screening of Psoralen Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Psoralen and its derivatives, a class of naturally occurring furanocoumarins, have garnered significant attention in medicinal chemistry due to their potent biological activities.[1] These tricyclic, planar compounds are known for their photosensitizing effects, but their potential as anticancer agents, both with and without photoactivation, is an expanding area of research.[2][3] This guide provides a comprehensive overview of the synthesis strategies for novel psoralen derivatives, detailed protocols for screening their anticancer efficacy, and an exploration of their mechanisms of action.

Synthesis of Psoralen Derivatives

The synthesis of psoralen derivatives can be broadly categorized into two main approaches: the construction of the core tricyclic furocoumarin ring system and the modification of a pre-existing psoralen skeleton.[1][4]

Core Synthesis Strategies

A common and effective method for constructing the coumarin portion of the psoralen scaffold is the Pechmann condensation. This involves the reaction of a phenol (like resorcinol) with a β-ketoester under acidic conditions. Subsequent formation of the furan ring onto the coumarin base can be achieved through various methods to yield the final psoralen structure.

Modification of the Psoralen Scaffold

This approach involves making structural changes to the psoralen molecule at various positions to explore structure-activity relationships (SAR).[1][5][6] Modifications often focus on the furan and pyrone rings to enhance biological activity and selectivity.

Experimental Protocol: Synthesis of Benzopsoralen Analogues via Pechmann Condensation

This protocol is a generalized representation based on methodologies for synthesizing benzofurocoumarin analogues.[7]

-

Reaction Setup : A mixture of a suitable hydroxy-benzofuran, ethyl acetoacetate, and a catalytic amount of a strong acid (e.g., H₂SO₄) is prepared in a round-bottom flask.

-

Condensation : The mixture is stirred and heated, typically at a temperature range of 100-120°C, for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Purification : The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallization : The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the pure benzopsoralen derivative.

-

Characterization : The final compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Psoralen Derivative Development

The development process for novel psoralen-based anticancer agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying promising lead compounds.

Screening for Anticancer Activity

Evaluating the anticancer potential of newly synthesized psoralen derivatives requires a battery of in vitro assays to determine their cytotoxicity, mechanism of cell death, and molecular targets.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation rate. This protocol is based on standard procedures used for screening psoralen compounds.[8][9]

-

Cell Seeding : Cancer cells (e.g., KB, K562, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8][10]

-

Compound Treatment : The synthesized psoralen derivatives are dissolved in DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[8] A control group with DMSO alone is included.

-

MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The cell inhibition rate is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Experimental Protocol: Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death often induced by anticancer agents.[8][9]

-

Cell Treatment : Cells are treated with the psoralen derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in 1X Binding Buffer.

-

Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry : The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantification : The percentage of apoptotic cells is quantified to determine the compound's ability to induce apoptosis.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various psoralen derivatives against different human cancer cell lines, as reported in the literature.

| Psoralen Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Psoralen | K562 (Leukemia) | 24.4 | [8][11] |

| Psoralen | KB (Oral Carcinoma) | 88.1 | [8][11] |

| Psoralen | K562/ADM (Drug-Resistant) | 62.6 | [8][11] |

| Isopsoralen | K562 (Leukemia) | 49.6 | [8][11] |

| Isopsoralen | KBv200 (Drug-Resistant) | 49.4 | [8][11] |

| 4,4',8-trimethylpsoralen | HL60 (Leukemia) | 6.6 | [12] |

| 4'-ethyl-4,8-dimethylpsoralen | HL60 (Leukemia) | 7.1 | [12] |

| 4'-propyl-4,8-dimethylpsoralen | HL60 (Leukemia) | 7.5 | [12] |

Mechanism of Anticancer Action

Psoralens exert their antitumor effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.[2]

DNA Intercalation and Adduct Formation

The planar structure of psoralen allows it to intercalate between the base pairs of DNA.[13][14] Upon activation by UVA light, it can form covalent mono- and di-adducts with pyrimidine bases (especially thymine), leading to interstrand cross-links (ICLs).[13][15][16] These ICLs block DNA replication and transcription, ultimately triggering apoptosis.[13] However, many derivatives also show significant anticancer activity without photoactivation.[1][4]

Induction of Apoptosis via Intrinsic Pathway

Psoralen has been shown to induce apoptosis by modulating key regulatory proteins in the intrinsic (mitochondrial) pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.[2]

Conclusion and Future Outlook

Psoralen derivatives represent a promising scaffold for the development of novel anticancer therapeutics. Their synthesis is versatile, allowing for extensive structural modifications to optimize potency and selectivity.[5] Standardized screening protocols, such as MTT and apoptosis assays, are crucial for identifying lead compounds from synthetic libraries. The primary mechanism of action involves the induction of apoptosis through the modulation of the p53 and Bcl-2 family proteins.[2] Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced efficacy and reduced toxicity, potentially targeting specific cancer-related pathways beyond DNA damage.[5][10] The development of derivatives that do not require photoactivation is particularly promising for treating systemic and deep-seated tumors.[15]

References

- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel psoralen analogues and their in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening Antitumor Compounds Psoralen and Isopsoralen from <i>Psoralea corylifolia</i> L. Seeds | CiNii Research [cir.nii.ac.jp]

- 12. Relationship Between the Structure of Alkylpsoralens and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]

- 13. Psoralen - Wikipedia [en.wikipedia.org]

- 14. escholarship.org [escholarship.org]

- 15. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]

- 16. wjgnet.com [wjgnet.com]

The intricate Dance of Light and Helix: A Technical Guide to Psoralen-DNA Interstrand Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralens, a class of naturally occurring furocoumarins, represent a potent tool in molecular biology and clinical medicine due to their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation. This technical guide provides an in-depth exploration of the mechanism of psoralen-DNA ICL formation, offering a detailed understanding for researchers, scientists, and professionals in drug development. The process, initiated by non-covalent intercalation of psoralen into the DNA duplex, proceeds through the formation of monoadducts upon exposure to long-wave ultraviolet (UVA) light, culminating in the generation of a covalent bridge between opposite DNA strands. This guide will dissect the photochemical reactions, kinetic parameters, sequence specificity, and the profound biological consequences of these lesions, including the cellular repair mechanisms and the induction of programmed cell death.

The Core Mechanism: A Stepwise Interplay of Intercalation and Photochemistry

The formation of a psoralen-DNA interstrand cross-link is a multi-step process, each stage governed by specific molecular interactions and photochemical principles.

Step 1: Intercalation - The "Dark" Reaction

The initial and crucial step is the non-covalent insertion of the planar psoralen molecule between the base pairs of the DNA double helix, a process often referred to as "dark binding" as it occurs in the absence of light.[1] This intercalation is a prerequisite for the subsequent photochemical reactions.[2] The psoralen molecule orients itself within the hydrophobic core of the DNA, stacking with adjacent base pairs.[3] While psoralens can intercalate throughout the genome, they exhibit a preference for certain DNA sequences, particularly 5'-TA and 5'-AT sites.[4][5] The geometry of the intercalated complex is critical, as it aligns the reactive double bonds of the psoralen with the 5,6-double bonds of adjacent pyrimidine bases, primarily thymine.[3][4]

Step 2: Monoadduct Formation - The First Photon Event

Upon exposure to UVA light (typically in the range of 320-400 nm), the intercalated psoralen absorbs a photon, leading to its excitation to a triplet state.[2][6] This excited psoralen then undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, on one of the DNA strands.[2][7] This reaction forms a covalent cyclobutane ring, resulting in a monoadduct.[1] Two types of monoadducts can be formed, depending on which reactive end of the psoralen molecule participates in the reaction:

-

Furan-side monoadduct: Involving the 4',5' double bond of the psoralen's furan ring.[2]

-

Pyrone-side monoadduct: Involving the 3,4 double bond of the psoralen's pyrone ring.[2]

The formation of monoadducts is the predominant event after short UVA irradiation times.[8]

Step 3: Interstrand Cross-link Formation - The Second Photon Event

The furan-side monoadduct can absorb a second photon of UVA light, which excites it to a state where it can react with a thymine on the opposite DNA strand.[1][4] This second [2+2] cycloaddition reaction forms another cyclobutane ring, creating a covalent bridge that links the two strands of the DNA helix – the interstrand cross-link.[1] The pyrone-side monoadduct, however, is generally considered to be photochemically inert and does not typically proceed to form a cross-link.[4] The entire process, from intercalation to ICL formation, results in significant distortion of the DNA helix.[4]

Quantitative Aspects of Psoralen-DNA Interactions

The efficiency and kinetics of psoralen ICL formation are influenced by several factors, including the specific psoralen derivative, UVA dose, and DNA sequence.

| Parameter | Psoralen Derivative(s) | Value/Observation | Reference(s) |

| Dissociation Constant (KD) of Intercalation | 8-methoxypsoralen (8-MOP) | Characterized as a prerequisite for photoaddition. | [2] |

| UVA Absorption Range | 8-MOP, 4,5′,8-trimethylpsoralen (TMP), 5-methoxypsoralen (5-MOP) | 315–400 nm | [2] |

| Monoadduct (MA) to Interstrand Cross-link (ICL) Ratio | Psoralen derivative conjugated to a triplex-forming oligonucleotide (TFO) | Ratio decreases and inverts with increasing TFO concentration. | [9] |

| ICL Formation Efficiency | 8-MOP, Amotosalen S59 | Both types of psoralens induced greater levels of ICLs than MAs under the tested conditions. | [10] |

| Yield of 8-MOP induced adducts forming ICLs | 8-methoxypsoralen (8-MOP) | Up to 40% | [11] |

| Reaction Kinetics | Psoralen and thymine | The first bond formation occurs within a microsecond, and the second bond to form the cyclobutane ring takes approximately 50 microseconds. | [7] |

| Sequence Preference for Cross-linking | 4,5′,8-trimethylpsoralen (TMP), 8-methoxypsoralen (8-MOP) | 5'-TA sequences are preferred over 3'-TA sequences. | [5] |

| Yield of Photo-induced Cross-linking with TFO-Psoralen Conjugate | Psoralen conjugated to an 11-mer homopyrimidine oligonucleotide | >80% | [12][13] |

Experimental Protocols for Studying Psoralen-DNA Interactions

A variety of experimental techniques are employed to investigate the different stages of psoralen-DNA cross-linking.

In Vitro Psoralen Cross-linking Assay

Objective: To induce and detect psoralen-DNA monoadducts and interstrand cross-links in a controlled in vitro setting.

Materials:

-

Purified DNA (e.g., plasmid DNA, calf thymus DNA)

-

Psoralen derivative (e.g., 8-MOP, TMP) dissolved in a suitable solvent (e.g., ethanol)

-

Reaction buffer (e.g., PBS)

-

UVA light source (365 nm)

-

Eppendorf tubes or microplate

-

Spectrofluorometer

Protocol:

-

Prepare a solution of DNA in the reaction buffer.

-

Add the psoralen stock solution to the DNA solution to the desired final concentration (e.g., 10 µM).[14]

-

Incubate the mixture in the dark to allow for psoralen intercalation.

-

Expose the samples to a controlled dose of UVA light (365 nm) for varying durations.[14] Include control samples with DNA and psoralen but no UVA, and DNA with UVA but no psoralen.

-

Analyze the formation of adducts. The formation of monoadducts can be monitored by a shift in fluorescence, while the subsequent decrease in fluorescence can be associated with the formation of diadducts (cross-links).[14]

-

Alternatively, the products can be analyzed by gel electrophoresis, where ICLs will cause the DNA to renature after denaturation, leading to a faster migration compared to single-stranded denatured DNA.[15]

Alkaline Comet Assay for Detecting ICLs in Cells

Objective: To quantify the level of psoralen-induced ICLs in cellular DNA.

Materials:

-

Cultured cells

-

Psoralen derivative (e.g., 8-propargyloxypsoralen, 8-POP)

-

UVA light source

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., propidium iodide)

-

Fluorescence microscope

Protocol:

-

Treat cultured cells with the psoralen derivative (e.g., 50 µM 8-POP for 60 minutes).[11]

-

Expose the cells to a specific dose of UVA light (e.g., 100 J/m²).[11]

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."

-

Stain the DNA with a fluorescent dye.

-

Visualize and quantify the comet parameters (e.g., tail moment) using fluorescence microscopy and appropriate software. A decrease in tail moment compared to a positive control for strand breaks (e.g., H₂O₂) indicates the presence of ICLs.[11]

Biological Consequences and Cellular Responses

Psoralen-induced ICLs are highly cytotoxic lesions as they create a covalent block to essential cellular processes.

Blockade of DNA Replication and Transcription

ICLs physically prevent the separation of the two DNA strands, thereby halting the progression of both DNA and RNA polymerases.[4][10] This blockade of replication and transcription is a primary mechanism of the antiproliferative effects of psoralen plus UVA (PUVA) therapy.[8][16]

Induction of Cell Cycle Arrest and Apoptosis

The cellular machinery recognizes ICLs as severe DNA damage, triggering signaling pathways that can lead to cell cycle arrest, allowing time for repair, or, if the damage is too extensive, programmed cell death (apoptosis).[16][17] The induction of p53, a key tumor suppressor protein, is a critical event in this response and is more potently triggered by ICLs than by monoadducts.[8][16]

DNA Repair Pathways

Cells have evolved complex and multifaceted pathways to repair ICLs. In mammalian cells, this involves a combination of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) proteins.[4][18] A key step in the repair process is the "unhooking" of the ICL, which involves incisions on one strand of the DNA on either side of the cross-link, often mediated by NER endonucleases such as the XPF-ERCC1 complex.[18][19] This unhooking generates a double-strand break, which is then repaired by homologous recombination.[19]

Visualizing the Mechanisms

To further elucidate the complex processes involved in psoralen-DNA interstrand cross-linking, the following diagrams illustrate the key pathways and experimental workflows.

Caption: The stepwise mechanism of psoralen-DNA interstrand cross-link formation.

Caption: A simplified overview of the cellular repair pathway for psoralen-induced ICLs.

Caption: The experimental workflow for detecting psoralen-induced ICLs using the alkaline comet assay.

Conclusion

The ability of psoralens to form DNA interstrand cross-links upon photoactivation is a powerful phenomenon with significant implications for both basic research and clinical applications. A thorough understanding of the underlying photochemical mechanism, the factors influencing its efficiency, and the subsequent cellular responses is paramount for harnessing its potential in areas such as cancer therapy, the study of DNA repair, and the development of novel molecular tools. This guide has provided a comprehensive overview of these core aspects, serving as a valuable resource for professionals working at the forefront of molecular science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site specificity of psoralen-DNA interstrand cross-linking determined by nuclease Bal31 digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 15. Accurate measurement of psoralen-crosslinked DNA: direct biochemical measurements and indirect measurement by hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Psoralen interstrand cross-link repair is specifically altered by an adjacent triple-stranded structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Processing of a Psoralen DNA Interstrand Cross-link by XPF-ERCC1 Complex in Vitro* | Semantic Scholar [semanticscholar.org]

Psoralen's Interaction with RNA Secondary and Tertiary Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology for probing nucleic acid structure and interactions. Their ability to intercalate into double-stranded regions of DNA and RNA and, upon photoactivation, form covalent crosslinks has been extensively utilized to elucidate the secondary and tertiary structures of RNA molecules. This technical guide provides a comprehensive overview of the mechanisms of psoralen-RNA interactions, quantitative data on various psoralen derivatives, detailed experimental protocols for their application, and visualizations of the key processes involved.

Core Mechanism of Psoralen-RNA Interaction

Psoralens are planar molecules that readily intercalate into the helical regions of RNA. The interaction is primarily driven by stacking forces between the psoralen molecule and the adjacent base pairs. Upon exposure to long-wavelength ultraviolet (UVA) light (typically 365 nm), the intercalated psoralen becomes photoactivated, leading to the formation of covalent monoadducts and interstrand crosslinks with pyrimidine bases, preferentially uracil, on opposite strands.[1][2][3][4][5] This process involves a [2+2] photocycloaddition between the 3,4 or 4',5' double bond of the psoralen and the 5,6 double bond of a pyrimidine base.[2][4] The formation of a second adduct, resulting in an interstrand crosslink, "freezes" the RNA structure, allowing for the identification of interacting strands. These crosslinks can be reversed by exposure to short-wavelength UV light (around 254 nm), which facilitates the analysis of the crosslinked RNA species.[5][6]

Quantitative Data on Psoralen Derivatives

The selection of a psoralen derivative is critical for the success of RNA structure probing experiments. Various derivatives have been synthesized to improve properties such as solubility, crosslinking efficiency, and the ability to be enriched. The following tables summarize the available quantitative data for commonly used psoralen derivatives.

| Psoralen Derivative | Key Properties & Advantages | Quantitative Data | References |

| Psoralen (unmodified) | Parent compound, baseline for comparison. | Sensitivity for RNA-RNA interaction detection: ~0.45. | [2] |

| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Improved water solubility compared to psoralen. Widely used in early studies. | Solubility: ~1 mg/mL in water. Efficiently crosslinks double-stranded regions in cells with a 7.2-fold increase compared to UV light alone. | [3][4] |

| Amotosalen (S-59) | Markedly increased water solubility. | Solubility: 230 mg/mL in water. A 10-fold increase in concentration (from 0.5 mg/mL AMT to 5.0 mg/mL amotosalen) results in a 7-fold increase in cross-linked RNA in vivo. | [2][4][7] |

| Biotinylated Psoralen (e.g., PP3B, AP3B) | Enables enrichment of crosslinked RNA fragments using streptavidin affinity purification. | Sensitivity for RNA-RNA interaction detection with biotinylated psoralen: ~0.75. AP3B is 4 to 5 times more effective at labeling DNA in cells than the commercially available PP3B. | [1][2][4][8][9][10] |

| Parameter | Value | Condition | References |

| Quantum Yield of Photoreversal | 0.16 | 240-266 nm irradiation of an isolated diadduct. | [2] |

| 0.30 | >280 nm irradiation of an isolated diadduct. | [2] | |

| RNA Integrity After Photoreversal | <0.5% | 30 min irradiation with 254 nm at 4 mW/cm² without a quencher. | [4] |

| 30% | 30 min irradiation with 254 nm at 4 mW/cm² in the presence of acridine orange. | [4] |

Key Experimental Protocols

Psoralen Crosslinking of RNA in vivo (General Protocol)

This protocol outlines the general steps for crosslinking RNA within living cells using a psoralen derivative.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Psoralen derivative stock solution (e.g., AMT at 0.5 mg/mL in PBS)

-

UVA (365 nm) crosslinking device

Procedure:

-

Culture cells to the desired confluency in appropriate culture dishes.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add the psoralen solution to the cells. For a 10 cm plate, use approximately 2-5 mL of the psoralen solution to ensure complete coverage.

-

Incubate the cells with the psoralen solution for a specific duration (e.g., 10-30 minutes) at 37°C to allow for psoralen intercalation into RNA.

-

Place the culture dish on a cold surface (e.g., an ice-water bath) and irradiate with UVA light (365 nm) for a specified time (e.g., 5-20 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

-

After irradiation, aspirate the psoralen solution and wash the cells with PBS.

-

The cells can now be harvested for RNA extraction and downstream analysis.

Psoralen Analysis of RNA Interactions and Structures (PARIS) Protocol

The PARIS method is a high-throughput technique to map RNA duplexes globally in living cells.[11][12]

Materials:

-

Cells crosslinked with AMT as described above.

-

Lysis buffer

-

RNase III

-

T4 RNA Ligase 1

-

Reagents for 2D gel electrophoresis (native and denaturing)

-

Reagents for reverse transcription and library preparation

Procedure:

-

Cell Lysis and RNA Fragmentation: Lyse the crosslinked cells and extract total RNA. Partially digest the RNA with RNase III to generate fragments of a suitable size for sequencing.

-

2D Gel Electrophoresis:

-

Separate the RNA fragments on a native polyacrylamide gel in the first dimension.

-

Excise the entire lane and place it horizontally at the top of a denaturing (urea) polyacrylamide gel for the second dimension of electrophoresis. Crosslinked RNA species will migrate slower in the second dimension and appear above the diagonal of non-crosslinked fragments.

-

-

Elution and Proximity Ligation: Excise the gel region containing the crosslinked RNA, elute the RNA, and perform proximity ligation using T4 RNA Ligase 1. This step ligates the two ends of the crosslinked RNA fragments together, creating a chimeric molecule.

-

Photoreversal and Library Preparation: Reverse the psoralen crosslinks by irradiating the ligated RNA with 254 nm UV light. Proceed with reverse transcription, adapter ligation, and PCR amplification to generate a sequencing library.

-

Sequencing and Data Analysis: Sequence the library and analyze the chimeric reads to identify the interacting RNA regions.

Sequencing of Psoralen Crosslinked, Ligated, and Selected Hybrids (SPLASH) Protocol

SPLASH is another powerful method for the genome-wide capture of RNA-RNA interactions in vivo, utilizing a biotinylated psoralen for enrichment.[1][8]

Materials:

-

Cells crosslinked with biotinylated psoralen.

-

Lysis buffer and reagents for RNA extraction.

-

Streptavidin-coated magnetic beads.

-

T4 RNA Ligase 1.

-

Reagents for reverse transcription and library preparation.

Procedure:

-

In vivo Crosslinking and RNA Extraction: Treat cells with biotinylated psoralen and irradiate with 365 nm UV light. Extract total RNA.

-

RNA Fragmentation and Enrichment: Fragment the RNA to an appropriate size. Enrich for biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic beads.

-

Proximity Ligation: Perform proximity ligation on the bead-bound RNA fragments using T4 RNA Ligase 1 to create chimeric molecules.

-

Reverse Crosslinking and Elution: Elute the ligated RNA from the beads and reverse the psoralen crosslinks by irradiating with 254 nm UV light.

-

Library Preparation and Sequencing: Construct a cDNA library from the eluted chimeric RNA molecules for high-throughput sequencing.

-

Data Analysis: Map the chimeric reads to the genome/transcriptome to identify intramolecular and intermolecular RNA interactions.

Reverse Transcription Analysis of Psoralen Crosslinks

This method is used to map the precise location of a psoralen crosslink within an RNA molecule.[13][14]

Materials:

-

Psoralen-crosslinked RNA.

-

A DNA primer specific to a region downstream of the suspected crosslink site.

-

Reverse transcriptase and dNTPs.

-

Reagents for denaturing polyacrylamide gel electrophoresis.

Procedure:

-

Anneal the specific DNA primer to the crosslinked RNA template.

-

Perform a reverse transcription reaction. The reverse transcriptase will proceed along the RNA template until it encounters the psoralen crosslink, at which point it will terminate.

-

Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and a non-crosslinked template.

-

The site of the crosslink can be identified as the position where the reverse transcriptase terminates, which will be one nucleotide 3' to the crosslinked base.

Visualizations

Mechanism of Psoralen-RNA Interaction

Caption: Mechanism of psoralen intercalation, photo-crosslinking, and reversal in RNA.

Experimental Workflow for PARIS

Caption: Workflow of the Psoralen Analysis of RNA Interactions and Structures (PARIS) method.

Experimental Workflow for SPLASH

Caption: Workflow for Sequencing of Psoralen Crosslinked, Ligated, and Selected Hybrids (SPLASH).

Conclusion

Psoralen-based crosslinking remains a cornerstone technique for the investigation of RNA secondary and tertiary structures. The development of advanced derivatives and high-throughput sequencing methodologies like PARIS and SPLASH has revolutionized our ability to map RNA interactomes on a global scale. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively employ psoralens in their studies of RNA structure and function. The continued refinement of these methods promises to yield even deeper insights into the complex world of RNA biology.

References

- 1. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]

- 13. Use of reverse transcription to determine the exact locations of psoralen photochemical crosslinks in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing RNA-Protein Interactions by Psoralen Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]

Probing the Architecture of Life: A Technical Guide to Photoreactive Psoralen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have emerged as powerful tools in molecular biology and drug development. Their unique ability to intercalate into nucleic acid helices and, upon photoactivation with long-wave ultraviolet (UVA) light, form covalent crosslinks with pyrimidine bases has made them invaluable probes for elucidating the structure and function of DNA and RNA.[1][2][3] This technical guide provides an in-depth exploration of novel photoreactive probes based on psoralen derivatives, offering a comprehensive resource for researchers seeking to harness their potential. We will delve into the core mechanisms of psoralen photoaddition, present detailed experimental protocols, summarize key quantitative data, and visualize complex biological pathways and workflows.

Core Principles of Psoralen Photoreactivity

The utility of psoralens as photoreactive probes stems from a two-step mechanism: intercalation and photocycloaddition.

-

Intercalation: The planar, tricyclic structure of psoralen derivatives allows them to intercalate into the hydrophobic core of double-stranded DNA and RNA, positioning themselves between adjacent base pairs.[4][5] This non-covalent interaction is a prerequisite for the subsequent photoreaction.

-

Photocycloaddition: Upon irradiation with UVA light (typically around 365 nm), the intercalated psoralen becomes electronically excited.[2][6] This excited state enables the psoralen to undergo a [2+2] cycloaddition reaction with the 5,6-double bond of a neighboring pyrimidine base (thymine in DNA, uracil in RNA). This reaction can occur at either the furan or the pyrone end of the psoralen molecule, leading to the formation of a monoadduct. A second photoactivation event can induce a subsequent cycloaddition with a pyrimidine on the complementary strand, resulting in an interstrand crosslink (ICL).[4][7]

This process is visually represented in the following reaction pathway:

Novel Psoralen Derivatives: Expanding the Toolkit

While classic psoralens like 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP) are widely used, recent research has focused on developing novel derivatives with enhanced properties. These advancements aim to improve solubility, DNA binding affinity, and photoreactivity, as well as to introduce new functionalities for specific applications.

Key Classes of Novel Derivatives:

-

Aminomethyl Derivatives: The addition of an aminomethyl group, as seen in 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), increases water solubility and enhances DNA binding affinity through electrostatic interactions with the phosphate backbone.[8]

-

Biotinylated Psoralens: Conjugating biotin to a psoralen derivative, such as in AMT-PEG3-biotin (AP3B), allows for the efficient labeling and subsequent purification of crosslinked nucleic acids and their interacting partners using streptavidin-based affinity capture.[4][8]

-

Click-Chemistry Compatible Psoralens: Derivatives like 8-propargyloxypsoralen (8-POP) incorporate a small alkyne handle, enabling the use of "click chemistry" for the attachment of various reporter molecules, such as fluorophores, after the crosslinking reaction.[5][9] This strategy minimizes steric hindrance during the initial photo-crosslinking event.

-

Maleimide and Succinimidyl Ester Derivatives: These derivatives are designed for conjugation to other biomolecules, such as proteins or oligonucleotides, through reactions with thiols or primary amines, respectively. This allows for the targeted delivery of the photoreactive probe to specific cellular locations or nucleic acid sequences.

Quantitative Data on Psoralen Derivatives

The efficiency of a photoreactive probe is determined by its binding affinity for the target nucleic acid and its quantum yield for the photoreaction. The following tables summarize key quantitative data for several common and novel psoralen derivatives.

Table 1: DNA Binding Constants of Psoralen Derivatives

| Psoralen Derivative | DNA Type | Binding Constant (KD or Ka) | Method | Reference |

| 8-Methoxypsoralen (8-MOP) | Calf Thymus DNA | Ka = 0.325 x 106 M-1 | Spectrofluorometry | [10] |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | Calf Thymus DNA | Ka = 0.516 x 106 M-1 | Spectrofluorometry | [10] |

| 4'-Aminomethyltrioxsalen | Supercoiled DNA | Ka = 300-2500 M-1 (in 0.5-4 mM Mg2+) | Gel Electrophoresis | [11] |

| 4'-Hydroxymethyltrioxsalen | Supercoiled DNA | Ka = 70 M-1 (in 0.5 mM Mg2+) | Gel Electrophoresis | [11] |

| Novel Derivative "6E" | Calf Thymus DNA | Ka = 7.30 x 106 M-1 | Spectrofluorometry | [10] |

Table 2: Photoreaction Quantum Yields of Psoralen Derivatives

| Psoralen Derivative | DNA Type | Quantum Yield (ΦR) | Method | Reference |

| 8-Methoxypsoralen (8-MOP) | AT-DNA | 0.04 | UV/Vis Spectroscopy | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving photoreactive psoralen probes.

Protocol 1: In Vitro Psoralen-DNA Photocrosslinking

This protocol describes a general procedure for the photocrosslinking of DNA with a psoralen derivative in vitro.

Materials:

-

Purified DNA (e.g., plasmid DNA, PCR product)

-

Psoralen derivative stock solution (e.g., 1 mg/mL in DMSO or ethanol)

-

Reaction Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

UVA lamp (365 nm)

-

Microcentrifuge tubes or a microplate

-

Ice

Procedure:

-

Prepare the DNA solution to the desired concentration in the reaction buffer.

-

Add the psoralen stock solution to the DNA solution to achieve the final desired psoralen concentration. A typical starting concentration is 10 µg/mL.[13]

-

Incubate the mixture in the dark for 5-15 minutes at room temperature to allow for psoralen intercalation.[13][14]

-

Place the samples on ice to minimize thermal denaturation of the DNA.

-

Irradiate the samples with a 365 nm UVA lamp. The irradiation time and distance from the lamp should be optimized for the specific psoralen derivative and experimental setup. A typical starting point is 15 minutes at a distance of 6 cm.[13] For some applications, multiple rounds of irradiation may be necessary.[13]

-

After irradiation, the crosslinked DNA can be purified, for example, by ethanol precipitation.[14]

-

Analyze the crosslinking efficiency using methods such as denaturing agarose gel electrophoresis, where crosslinked DNA will migrate slower than its non-crosslinked counterpart.

Protocol 2: Synthesis of 8-Methoxypsoralen (8-MOP)

This protocol outlines a synthetic route to 8-methoxypsoralen.

Materials:

-

Pyrogallol

-

Malic acid

-

Concentrated Sulfuric acid

-

7-Hydroxycoumarin

-

Acetic anhydride

-

Aluminum chloride

-

Acetone

-

Potassium carbonate

-

Allyl bromide

-

N,N-Diethylaniline

-

Osmium tetroxide

-

Potassium periodate

-

Methanol

-

Phosphoric acid

-

Hydrogen peroxide

-

p-toluenesulfonic acid

-

Sodium hydroxide

-

Iodomethane

Procedure: The synthesis of 8-MOP is a multi-step process that begins with the Pechmann condensation of pyrogallol and malic acid in the presence of sulfuric acid to form 7,8-dihydroxycoumarin.[15] This intermediate then undergoes a series of reactions including acetylation, Fries rearrangement, etherification with allyl bromide, Claisen rearrangement, oxidative cleavage, and finally methylation to yield 8-methoxypsoralen.[15] A detailed, step-by-step procedure can be found in the cited literature.[15]

Protocol 3: Determination of DNA Binding Affinity by Spectrofluorometry

This protocol describes how to determine the binding constant of a psoralen derivative to DNA using fluorescence spectroscopy.[10]

Materials:

-

Psoralen derivative

-

Calf thymus DNA or a synthetic oligonucleotide

-

Buffer (e.g., PBS)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the psoralen derivative and a stock solution of DNA of known concentration.

-

In a quartz cuvette, prepare a solution of the psoralen derivative at a fixed concentration.

-

Measure the initial fluorescence intensity of the psoralen solution.

-

Titrate the psoralen solution with small aliquots of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate and then measure the fluorescence intensity. The fluorescence of the psoralen will typically be quenched upon intercalation into DNA.

-

The binding constant (Ka) can be determined by analyzing the fluorescence quenching data using a Scatchard plot or by fitting the data to an appropriate binding model.[10]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving psoralen derivatives.

Conclusion

Photoreactive probes based on novel psoralen derivatives represent a versatile and powerful platform for investigating the intricate world of nucleic acid structure and interactions. The continuous development of new derivatives with enhanced properties and functionalities is expanding their applications in basic research and drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these remarkable molecular tools. As our ability to synthesize and apply these probes grows, so too will our understanding of the fundamental processes of life.

References

- 1. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102030757B - Synthesis process of methoxsalen - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. DNA unwinding induced by photoaddition of psoralen derivatives and determination of dark-binding equilibrium constants by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Psoralen as a Molecular Tool for Studying DNA Repair Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Psoralens are a class of naturally occurring photosensitive compounds that have become indispensable tools in the study of DNA repair. When activated by Ultraviolet A (UVA) light, psoralens form covalent adducts with DNA, including highly cytotoxic interstrand crosslinks (ICLs). This ability to induce specific, controllable DNA damage allows researchers to dissect the complex cellular pathways responsible for maintaining genomic integrity. This technical guide provides an in-depth overview of the use of psoralen as a molecular tool, detailing its mechanism of action, key experimental protocols, and the interpretation of quantitative data.

Mechanism of Psoralen-Induced DNA Damage

Psoralens are planar, tricyclic molecules that readily intercalate into the DNA double helix, showing a preference for 5'-TA sites.[1] Upon exposure to UVA radiation (320-400 nm), a [2+2] cycloaddition reaction occurs between the psoralen molecule and the 5,6-double bond of a pyrimidine base, typically thymine.[2][3] This initial reaction forms a monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, a second photoactivation event can create a covalent link between the two DNA strands, resulting in an ICL.[4][5] This process effectively halts cellular processes that require strand separation, such as replication and transcription.[1][6][7]

Caption: Workflow of psoralen-induced interstrand crosslink (ICL) formation.

Investigating DNA Repair Pathways with Psoralen

The highly toxic nature of ICLs necessitates their efficient removal by the cell. Several major DNA repair pathways are involved in processing psoralen-induced damage, and psoralen is a key tool for studying their function and interplay.

-

Nucleotide Excision Repair (NER): The NER pathway is critical for removing bulky DNA lesions. While it is the primary pathway for repairing psoralen monoadducts, it also plays a crucial role in the initial "unhooking" step of ICL repair, where incisions are made on one strand of the DNA flanking the crosslink.[8][9] Cells deficient in NER components, such as those from Xeroderma Pigmentosum (XP) patients, are highly sensitive to psoralen plus UVA (PUVA) treatment.[9][10]

-

Fanconi Anemia (FA) Pathway: This is a specialized and complex pathway dedicated to the repair of ICLs, particularly during the S-phase of the cell cycle.[11] The FA core complex recognizes the stalled replication fork at an ICL and monoubiquitinates the FANCD2-FANCI heterodimer. This event is a critical activation step, orchestrating the recruitment of nucleases for the unhooking incisions and coordinating with other pathways like homologous recombination (HR) and translesion synthesis (TLS) to complete the repair.[11] Cells from Fanconi Anemia patients are exquisitely sensitive to crosslinking agents and show defects in removing psoralen-induced ICLs.[12][13][14]

-

Homologous Recombination (HR) and Mismatch Repair (MMR): Following the unhooking of the ICL, a double-strand break (DSB) is often generated. The HR pathway is essential for repairing this break in an error-free manner using the sister chromatid as a template.[15] Additionally, components of the Mismatch Repair (MMR) pathway have been shown to participate in the recognition and processing of psoralen ICLs, contributing to an error-free repair mechanism.[15][16]

Caption: Key pathways in the repair of psoralen-induced interstrand crosslinks.

Experimental Protocols

Quantification of ICLs using a Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version is used to measure ICLs, which reduce the migration of DNA fragments during electrophoresis.[17]

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of 8-methoxypsoralen (8-MOP) for 60 minutes in the dark.[18] Wash cells thoroughly with PBS.

-

UVA Irradiation: Irradiate cells with a specific dose of UVA light (e.g., 100 J/m²) using a calibrated source like a Stratalinker.[18] For repair kinetics, incubate cells for various time points (e.g., 0, 6, 12, 24 hours) post-irradiation.

-

Induction of Strand Breaks: To measure ICLs, it's necessary to first introduce a fixed number of random single-strand breaks. This is often done by exposing cells to a defined dose of ionizing radiation (e.g., 9 Gy) or a chemical agent like H₂O₂ (e.g., 200 µM for 15 min at 37°C).[18][19] The ICLs will retard the migration of these fragments.

-

Comet Assay Procedure:

-

Embed approximately 10,000 cells in low-melting-point agarose on a microscope slide.

-

Lyse cells in a high-salt, detergent-containing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to form nucleoids.

-

Perform alkaline electrophoresis (e.g., at ~25 V, 300 mA for 20-30 min) in a buffer of ~pH 13.

-

-

Visualization and Analysis: Stain DNA with a fluorescent dye (e.g., SYBR Gold). Capture images using a fluorescence microscope. Quantify the comet tail moment (product of tail length and fraction of DNA in the tail) using specialized software. A decrease in the tail moment relative to the irradiated control (no psoralen) indicates the presence of ICLs.

Caption: Experimental workflow for the psoralen-sensitized comet assay.

Cell Viability Assay (WST-1 or MTT)

Cell viability assays are essential for determining the cytotoxicity of PUVA treatment and comparing the sensitivity of different cell lines (e.g., wild-type vs. repair-deficient).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

PUVA Treatment: Replace the medium with a medium containing the desired concentration of psoralen (e.g., 0.1-100 µM).[20] Incubate for 1 hour. Wash with PBS and add fresh PBS or medium. Expose the plate to a specific dose of UVA radiation (e.g., 1-3 J/cm²).[20]

-

Incubation: Replace the PBS with a complete growth medium and incubate for a period sufficient for cell death to manifest (typically 48-72 hours).

-

Viability Measurement:

-

Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis: Express the absorbance of treated wells as a percentage of the untreated control wells to determine the percent cell viability. Plotting viability against psoralen/UVA dose allows for the calculation of EC₅₀ values.[20]

Quantitative Data Presentation

The following tables summarize representative data from psoralen-based DNA repair studies, comparing wild-type (WT) cells with DNA repair-deficient cell lines.

Table 1: Cytotoxicity of 8-MOP plus UVA in Different Human Cell Lines

| Cell Line | Genotype / Deficient Pathway | EC₅₀ (µM 8-MOP at 1.5 J/cm² UVA) |

| GM05566 | Wild-Type | ~130 µM |

| GM05509C (XP-A) | NER-deficient | ~30 µM[16] |

| HSC-536 (FA-A) | Fanconi Anemia-deficient | <10 µM |

Data are illustrative and compiled from typical results in the literature. EC₅₀ values can vary significantly based on the specific cell line and experimental conditions.

Table 2: Psoralen ICL Repair Kinetics

| Cell Line | Time Post-PUVA (hours) | % Remaining ICLs (Relative to 0h) |

| Wild-Type Fibroblasts | 0 | 100% |

| 2.5 | ~50%[21] | |

| 12 | ~25% | |

| 24 | <10%[14] | |

| FA-A Fibroblasts | 0 | 100% |

| 12 | ~70% | |

| 24 | ~60-65%[14] |

Repair kinetics are determined by quantifying ICLs at different time points after initial damage induction, often using methods like the comet assay or electron microscopy.[14][21]

Conclusion

Psoralen, when combined with UVA light, provides a robust and controllable method for inducing DNA interstrand crosslinks, one of the most challenging lesions for a cell to repair.[6] This property makes it an invaluable molecular tool for researchers investigating the intricate network of DNA repair pathways, including NER, the Fanconi Anemia pathway, and homologous recombination. The experimental protocols and quantitative data frameworks presented here offer a guide for utilizing psoralen to probe cellular repair capacity, identify defects in specific pathways, and screen for potential therapeutic agents that modulate DNA repair processes. The profound sensitivity of repair-deficient cells, particularly those from Fanconi Anemia patients, to psoralen underscores its clinical relevance and its continued importance in fundamental and translational research.

References

- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repair of Laser-localized DNA Interstrand Cross-links in G1 Phase Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleotide excision repair proteins and interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivation of psoralen-reacted plasmid DNA in Fanconi anemia, xeroderma pigmentosum, and normal human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fanconi anemia, complementation group A, cells are defective in ability to produce incisions at sites of psoralen interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutational response of Fanconi anaemia cells to shuttle vector site-specific psoralen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular analysis by electron microscopy of the removal of psoralen-photoinduced DNA cross-links in normal and Fanconi's anemia fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. embopress.org [embopress.org]

- 17. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification and repair of psoralen-induced interstrand crosslinks in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the mechanism of action of psoralen in PUVA therapy

An In-depth Technical Guide to the Mechanism of Action of Psoralen in PUVA Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Psoralen plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for a variety of hyperproliferative and inflammatory skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapy leverages the photochemical properties of psoralens, a class of naturally occurring furocoumarins, which act as photosensitizers.[3][4] When activated by UVA radiation, psoralens mediate a cascade of molecular and cellular events, the cornerstone of which is the covalent modification of cellular DNA. This guide provides a detailed examination of the molecular mechanisms, cellular sequelae, and key experimental methodologies used to investigate the action of psoralen in PUVA therapy.

The Core Mechanism: Psoralen-DNA Photobinding

The primary therapeutic action of PUVA therapy is attributed to the formation of covalent adducts between psoralen and DNA, which inhibits DNA synthesis and cell proliferation.[1][5] This process can be broken down into three sequential steps: intercalation, monoadduct formation, and interstrand cross-link (ICL) formation.

Intercalation (The "Dark" Stage)

Prior to photoactivation, psoralen molecules, which are planar and tricyclic, reversibly insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[6][7][8] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions and preferentially occurs at 5'-TpA sequences.[2][9] The affinity for intercalation can be quantified by the dissociation constant (KD), with lower values indicating stronger binding.

Photochemical Reactions (The "Light" Stage)

Upon exposure to UVA radiation (320-400 nm), the intercalated psoralen molecule absorbs photons, transitioning to an excited triplet state.[6][10] This electronically excited psoralen becomes highly reactive and can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine.[6][11]

This photoreaction occurs in two steps:

-

Monoadduct Formation: The absorption of a single photon can lead to the formation of a covalent bond between one side of the psoralen molecule (either the 3,4-pyrone side or the 4',5'-furan side) and a pyrimidine base on one strand of the DNA. This results in a psoralen monoadduct.[7][12]

-

Interstrand Cross-Link (ICL) Formation: If a furan-side monoadduct has formed and is positioned correctly, it can absorb a second photon. This allows the other reactive end of the psoralen molecule to react with a pyrimidine on the opposite DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[7][11][12] ICLs physically block the separation of the DNA strands, thereby halting DNA replication and transcription.[13][14]

Cellular and Molecular Consequences

The formation of psoralen-DNA adducts, particularly ICLs, triggers a range of cellular responses that contribute to the therapeutic effect of PUVA.

Inhibition of Proliferation and Cell Cycle Arrest

By physically obstructing the machinery of DNA replication and transcription, psoralen-ICLs are potent inhibitors of cell proliferation.[7][15] This antiproliferative effect is central to the treatment of hyperproliferative disorders like psoriasis.[1] The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest, which provides the cell with time to attempt DNA repair.[5][16]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[17] This is a key mechanism for eliminating pathogenic cells, such as the hyperproliferative keratinocytes in psoriasis and malignant T-cells in cutaneous T-cell lymphoma.[3][16] The apoptotic response to PUVA-induced ICLs is often mediated by the ataxia-telangiectasia and Rad3-related (ATR) kinase signaling pathway, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7][14]

Immunomodulatory Effects

Beyond its direct cytotoxic effects, PUVA therapy exerts significant immunomodulatory actions.[18] Treatment can induce apoptosis in infiltrating T-lymphocytes in the skin, which is crucial for treating inflammatory conditions.[5][16] Furthermore, PUVA can affect dendritic cell (DC) function; while inducing DC apoptosis, it can also skew naive T-cells toward a Th2 response, characterized by increased secretion of anti-inflammatory cytokines like IL-4 and IL-10 and decreased secretion of pro-inflammatory cytokines like IFN-γ and IL-12.[19][20] This shift in cytokine profiles helps to resolve the inflammation associated with diseases like psoriasis.[21]

Other Molecular Targets

While DNA is the primary target, research indicates that psoralens can also photoreact with other cellular components like RNA and proteins.[5][22] Additionally, some studies suggest that PUVA can act at the cell membrane level, potentially through a specific psoralen receptor, leading to the phosphorylation and inhibition of the epidermal growth factor (EGF) receptor.[23][24] This could contribute to the antiproliferative effects by disrupting normal growth factor signaling.

Quantitative Data

The efficiency of PUVA therapy is dependent on several quantifiable parameters, including the binding affinity of the psoralen to DNA and the yield of photoadducts generated upon UVA irradiation.

Table 1: Psoralen-DNA Intercalation Affinity

| Psoralen Derivative | DNA Type | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | AT-DNA | 1.1 x 10-3 M | [6] |

| 4,5′,8-trimethylpsoralen (TMP) | AT-DNA | ~10-4 M |[6] |

Table 2: Yield of Psoralen-Induced DNA Adducts in Human Cells Data for cells treated with 100 ng/mL 8-MOP and varying doses of UVA light.

| UVA Dose (J/cm2) | ICLs (lesions/103 nucleotides) | Total Monoadducts (lesions/106 nucleotides) | Reference |

|---|---|---|---|

| 0.5 | ~0.03 (estimated) | 20.2 | [25] |

| 10.0 | ~0.12 (estimated) | 66.6 |[25] |

Data for cells treated with amotosalen (S59) and varying doses of UVA light.

| UVA Dose (J/cm2) | ICLs (lesions/103 nucleotides) | Total Monoadducts (lesions/106 nucleotides) | Reference |

|---|---|---|---|

| 0.5 | 3.9 | 319 | [13][25] |

| 10.0 | 12.8 | 194 |[13][25] |

Key Experimental Protocols

Investigating the mechanism of psoralen action requires a suite of specialized experimental techniques to quantify DNA adducts and assess cellular responses.

Protocol: Quantification of Psoralen-DNA Adducts by LC-MS/MS

This method allows for the highly sensitive and specific quantification of both ICLs and various monoadducts.[13][25]

Methodology Outline:

-

Cell Culture and Treatment: Human cells (e.g., fibroblasts) are cultured and treated with a specific concentration of psoralen (e.g., 8-MOP) for a set incubation period.

-

UVA Irradiation: The cells are irradiated with a defined dose of UVA light (e.g., using a 365 nm lamp).

-

Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a standard DNA isolation kit.

-

Enzymatic Digestion: The purified DNA is digested to the nucleoside or small oligonucleotide level. A key step involves using an enzyme like nuclease P1, which can liberate the ICL as a stable tetranucleotide.[25]

-

LC-MS/MS Analysis: The digested sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The various adducts (ICLs and monoadducts) are separated by the liquid chromatography column.

-

The mass spectrometer identifies and quantifies each adduct based on its unique mass-to-charge ratio and fragmentation pattern.

-

-

Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard and referencing a standard curve.

Protocol: Assessment of Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells following PUVA treatment.[16]

Methodology Outline:

-

Cell Treatment: T-lymphocytes or other target cells are treated with varying doses of PUVA.

-

Cell Harvesting: After a suitable incubation period (e.g., 24-72 hours), cells are harvested.

-

Staining: Cells are stained with a combination of fluorescent markers. A common combination is Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters late apoptotic or necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

The instrument passes individual cells through a laser beam and detects the fluorescence emitted from each cell.

-

Software is used to gate the cell populations:

-

Viable cells: Annexin V negative / PI negative.

-

Early apoptotic cells: Annexin V positive / PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive / PI positive.

-

-

-